molecular formula C18H16ClN5S B270539 2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE

2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B270539
M. Wt: 369.9 g/mol
InChI Key: GLHPKFCLPPFLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole ring, a triazole ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Coupling Reactions: The final step involves coupling the benzimidazole and triazole rings with the chlorophenyl group using a sulfide linkage. This step typically requires the use of coupling reagents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfide linkage to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole and triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzimidazol-2-yl)ethyl 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide
  • 1-(1H-benzimidazol-2-yl)ethyl 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide
  • 1-(1H-benzimidazol-2-yl)ethyl 5-(4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

The uniqueness of 2-(1-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H16ClN5S

Molecular Weight

369.9 g/mol

IUPAC Name

2-[1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]-1H-benzimidazole

InChI

InChI=1S/C18H16ClN5S/c1-11(16-20-14-5-3-4-6-15(14)21-16)25-18-23-22-17(24(18)2)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,21)

InChI Key

GLHPKFCLPPFLAS-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2N1)SC3=NN=C(N3C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)SC3=NN=C(N3C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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